

# (R)-3-Aminopiperidine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | (R)-3-Aminopiperidine |           |
| Cat. No.:            | B145903               | Get Quote |

# An In-depth Technical Guide to (R)-3-Aminopiperidine

This technical guide provides a comprehensive overview of **(R)-3-Aminopiperidine**, a critical chiral intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

## **Core Compound Information**

**(R)-3-Aminopiperidine** is a chiral cyclic amine that serves as a vital building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry is crucial for the biological activity of the target molecules.

### **Molecular Structure and Identifiers**

The molecular structure of **(R)-3-Aminopiperidine** consists of a piperidine ring with an amino group at the 3-position in the **(R)**-configuration.

Molecular Structure:



| Identifier        | Value                           | Reference(s) |
|-------------------|---------------------------------|--------------|
| CAS Number        | 127294-73-9                     |              |
| Molecular Formula | C5H12N2                         | [1]          |
| Molecular Weight  | 100.17 g/mol                    | [1]          |
| IUPAC Name        | (3R)-piperidin-3-amine          | [2]          |
| SMILES            | N[C@@H]1CCCNC1                  |              |
| InChI Key         | GGPNYXIOFZLNKW-<br>ZJIMSODOSA-N |              |

### **Physicochemical Properties of Derivatives**

Quantitative data for **(R)-3-Aminopiperidine** and its commonly used derivatives are summarized below.

| Property          | (R)-3-Aminopiperidine Dihydrochloride | (R)-3-(Boc-<br>amino)piperidine |
|-------------------|---------------------------------------|---------------------------------|
| CAS Number        | 334618-23-4                           | 309956-78-3                     |
| Molecular Formula | C5H14Cl2N2                            | C10H20N2O2                      |
| Molecular Weight  | 173.08 g/mol                          | 200.28 g/mol                    |
| Appearance        | Solid                                 | White powder                    |
| Melting Point     | 190-195 °C                            | 121.0 to 125.0 °C               |
| Solubility        | Good solubility in water              | Soluble in ethanol and methanol |
| Optical Activity  | [α]/D -2.0±0.5°, c = 1 in H2O         | Not specified                   |

# **Pharmaceutical Significance and Applications**

**(R)-3-Aminopiperidine** is a key structural motif in a number of active pharmaceutical ingredients (APIs), most notably in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. These



oral hypoglycemic agents are used for the treatment of type 2 diabetes.

The primary application of **(R)-3-Aminopiperidine** is in the synthesis of Alogliptin and Linagliptin, both potent and selective DPP-4 inhibitors.[3][4][5] The chirality at the 3-position of the piperidine ring is essential for the high affinity and selectivity of these drugs for the DPP-4 enzyme.

#### **Mechanism of Action: DPP-4 Inhibition**

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones are released in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, drugs derived from **(R)-3-Aminopiperidine** increase the circulating levels of active GLP-1 and GIP, leading to improved glycemic control.[8][9]

The following diagram illustrates the signaling pathway of DPP-4 inhibition.





Click to download full resolution via product page

**DPP-4 Inhibition Signaling Pathway** 

# Synthesis of (R)-3-Aminopiperidine

Several synthetic routes to **(R)-3-Aminopiperidine** have been developed, often starting from chiral precursors or employing asymmetric synthesis methodologies. Below are summaries of key experimental protocols.

## **Synthesis from D-Glutamic Acid**

This method involves a multi-step synthesis starting from the readily available chiral building block, D-glutamic acid.[10]

**Experimental Workflow:** 





Click to download full resolution via product page

Synthesis from D-Glutamic Acid Workflow

Detailed Methodology: A detailed, step-by-step protocol for this synthesis is outlined in patent literature.[10] The key transformations involve the protection of the amino group and esterification of the carboxylic acid, followed by reduction of the ester, activation of the resulting hydroxyl group, intramolecular cyclization to form the piperidine ring, and final deprotection to yield the desired product.

### **Asymmetric Synthesis using Transaminase**

A biocatalytic approach using a transaminase enzyme offers a green and efficient route to **(R)-3-Aminopiperidine** derivatives.[11][12]

#### **Experimental Protocol Outline:**

- Substrate Preparation: An N-protected 3-piperidone (e.g., N-Boc-3-piperidone or N-Cbz-3-piperidone) is used as the substrate.
- Enzymatic Reaction: The protected 3-piperidone is subjected to an asymmetric amination reaction catalyzed by a specific ω-transaminase in the presence of an amino donor (e.g., isopropylamine). The reaction is typically carried out in a buffered aqueous solution, sometimes with an organic co-solvent, at a controlled pH and temperature.
- Workup and Isolation: After the reaction is complete, the product, N-protected (R)-3-aminopiperidine, is extracted from the reaction mixture using an organic solvent.
- Deprotection: The protecting group (Boc or Cbz) is removed under appropriate conditions (e.g., acidic conditions for Boc, hydrogenolysis for Cbz) to yield (R)-3-Aminopiperidine, which can then be converted to its salt form, such as the dihydrochloride.

### **Synthesis via Chiral Resolution**



Another common approach involves the synthesis of racemic 3-aminopiperidine followed by resolution of the enantiomers.

#### **Experimental Protocol Outline:**

- Salt Formation: Racemic 3-aminopiperidine is reacted with a chiral resolving agent, such as D-mandelic acid, in a suitable solvent.[4]
- Diastereomeric Crystallization: The two diastereomeric salts formed will have different solubilities, allowing for the selective crystallization of one diastereomer.
- Isolation and Liberation of the Free Base: The crystallized diastereomeric salt of (R)-3-aminopiperidine is isolated by filtration. The free (R)-3-aminopiperidine is then liberated by treatment with a base.

# **Analytical Data**

While a comprehensive set of fully assigned spectra is beyond the scope of this guide, representative spectral data information is provided below.

| Analytical Technique | Data Reference |
|----------------------|----------------|
| 1H NMR               | [13][14][15]   |
| 13C NMR              | [15][16]       |
| IR Spectroscopy      | [15]           |
| Mass Spectrometry    | [12][17]       |

Note on Spectral Data: The 13C NMR spectra of Boc-protected piperidines may show broadened signals for the carbon atoms adjacent to the nitrogen due to the presence of rotamers.[15]

# **Safety Information**

**(R)-3-Aminopiperidine** dihydrochloride is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation. Appropriate personal



protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.

This guide provides a foundational understanding of **(R)-3-Aminopiperidine** for its application in research and development. For detailed, specific protocols and safety procedures, it is essential to consult the primary literature and relevant safety data sheets.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (R)-3-Aminopiperidine Dihydrochloride | LGC Standards [lgcstandards.com]
- 3. Alogliptin PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-3-amino piperidine hydrochloride preparation method Eureka | Patsnap [eureka.patsnap.com]
- 5. (R)-3-Aminopiperidine | 127294-73-9 | FA152871 | Biosynth [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 8. Alogliptin Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 9. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]
- 10. CN103864674A Method for preparing (R)-3-amino piperidine hydrochloride Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. CN103865964A Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 13. (R)-3-(Boc-Amino)piperidine(309956-78-3) 1H NMR spectrum [chemicalbook.com]
- 14. (R)-3-Aminopiperidine(127294-73-9) 1H NMR spectrum [chemicalbook.com]



- 15. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-3-Aminopiperidine CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145903#r-3-aminopiperidine-cas-number-and-molecular-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com